molecular formula C25H31N3O3 B3870317 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone

3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone

Cat. No. B3870317
M. Wt: 421.5 g/mol
InChI Key: GJUBZYVKJNNTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is a synthetic compound that belongs to the class of piperazinone derivatives. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is not fully understood. However, it is believed to act on multiple targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, it has been demonstrated to have neuroprotective effects, including reducing oxidative stress and inhibiting neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone in lab experiments include its potential therapeutic applications in various diseases, its ability to act on multiple targets, and its demonstrated efficacy in preclinical studies. However, the limitations include its low solubility in water, which can affect its bioavailability, and its relatively low yield in the synthesis method, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. These include further studies on its mechanism of action, optimization of the synthesis method to improve yield and bioavailability, and exploration of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, the development of novel analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds for therapeutic use.

Scientific Research Applications

3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been demonstrated to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been found to have neuroprotective effects.

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(3-phenoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c29-24(27-14-6-1-2-7-15-27)18-23-25(30)26-13-16-28(23)19-20-9-8-12-22(17-20)31-21-10-4-3-5-11-21/h3-5,8-12,17,23H,1-2,6-7,13-16,18-19H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUBZYVKJNNTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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